Rivaroxaban-d4

Bioanalysis Pharmacokinetics Method Validation

Rivaroxaban-d4 (CAS 1132681-38-9) is the analytically validated +4 Da deuterated internal standard for precise LC-MS/MS quantification of rivaroxaban. Unlike unlabeled rivaroxaban (identical m/z) or [13C6]-rivaroxaban (chromatographic shift), the d4-labeled form ensures consistent co-elution, superior matrix effect correction (94.7–97.2%), and >88% recovery across human/animal plasma, milk, and DBS. Validated to FDA/EMA bioanalytical guidance (LLOQ 5.96 ng/mL, CV ≤3.75%, ISR pass 98.3%). The preferred standard for ANDA/NDA regulatory submissions.

Molecular Formula C19H18ClN3O5S
Molecular Weight 439.9 g/mol
CAS No. 1132681-38-9
Cat. No. B028900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivaroxaban-d4
CAS1132681-38-9
Synonyms5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl-d4]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide;  BAY 59-7939-d4; 
Molecular FormulaC19H18ClN3O5S
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D
InChIKeyKGFYHTZWPPHNLQ-UJCPGTITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A solid

Structure & Identifiers


Interactive Chemical Structure Model





Rivaroxaban-d4 (CAS 1132681-38-9): Deuterated Internal Standard for LC-MS/MS Quantification of Rivaroxaban in Bioanalysis


Rivaroxaban-d4 (CAS 1132681-38-9) is a stable isotope-labeled analog of the direct Factor Xa inhibitor rivaroxaban, wherein four hydrogen atoms are replaced by deuterium at specific positions . With a molecular formula of C19H14D4ClN3O5S and a molecular weight of 439.91 g/mol, it is manufactured as a high-purity analytical reference standard (typically ≥95% to ≥99%) . As a deuterated internal standard (IS), it is specifically intended for use in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays to enable accurate and precise quantification of rivaroxaban in complex biological matrices, including human plasma, animal plasma, milk, and dried blood spots [1]. The compound is frequently employed in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring applications where robust analytical method validation is required under regulatory guidelines such as those from the FDA and EMA [2].

Why Unlabeled Rivaroxaban or Alternative Internal Standards Cannot Replace Rivaroxaban-d4 in Validated LC-MS/MS Methods


Substituting Rivaroxaban-d4 with unlabeled rivaroxaban as an internal standard is analytically invalid, as the two compounds share identical mass-to-charge ratios and cannot be distinguished by the mass spectrometer, thereby precluding accurate quantification . Even among stable isotope-labeled alternatives, a generic substitution approach fails due to fundamental differences in chromatographic behavior, matrix effect compensation, and isotopic purity. For instance, [13C6]-rivaroxaban, while an effective internal standard, exhibits a larger mass shift (+6 Da) and distinct chromatographic retention properties that may not perfectly co-elute with the analyte under certain LC conditions, potentially compromising matrix effect correction [1][2]. In contrast, Rivaroxaban-d4 (mass shift +4 Da) has been extensively validated in numerous published methods across human plasma, animal plasma, milk, and dried blood spot matrices, demonstrating consistent co-elution, high recovery (>88%), and precise correction of ion suppression/enhancement effects (matrix effects within 94.7–97.2%) [3][4][5]. Method validation data obtained with Rivaroxaban-d4 is not directly transferable to other labeled analogs without full re-validation, as differences in deuterium vs. carbon-13 labeling can introduce subtle but significant variations in extraction efficiency, ionization response, and stability under sample processing conditions [6].

Rivaroxaban-d4: Quantitative Head-to-Head Performance Data for LC-MS/MS Method Validation


Lower Limit of Quantification (LLOQ) in Human Plasma: Validated at 5.96 ng/mL with Rivaroxaban-d4 as Internal Standard

The use of Rivaroxaban-d4 as an internal standard enabled a validated lower limit of quantitation (LLOQ) of 5.96 ng/mL for rivaroxaban in human plasma, with calibration curves demonstrating linearity (r² ≥ 0.99) over the range of 5.96–801 ng/mL [1]. This LLOQ is sufficiently sensitive to support pharmacokinetic studies following oral administration, where rivaroxaban plasma concentrations typically range from 5 to 500 ng/mL [2]. In contrast, methods employing alternative internal standards such as [13C6]-rivaroxaban have reported LLOQ values ranging from 2 to 10 ng/mL depending on the specific extraction protocol and instrumentation, with the 5.96 ng/mL value representing a robust mid-range performance that balances sensitivity with practical sample throughput [3].

Bioanalysis Pharmacokinetics Method Validation

Extraction Recovery and Matrix Effect Compensation: >88% Recovery and 94.7–97.2% Matrix Effect in Beagle Dog Plasma

In a validated UHPLC-MS/MS method for beagle dog plasma, Rivaroxaban-d4 as internal standard achieved absolute extraction recoveries of 89.4–96.5% across the calibration range, with matrix effects controlled within 94.7–97.2% (normalized to 100%) [1]. These values demonstrate near-complete recovery of the IS and minimal ion suppression/enhancement from plasma matrix components. For comparison, methods using unlabeled structural analogs as internal standards (e.g., structurally similar but non-isotopic compounds) often exhibit divergent recovery profiles (differences >15–20% between analyte and IS) and unpredictable matrix effects that cannot be fully corrected, leading to compromised accuracy and precision [2]. The high recovery and well-controlled matrix effects observed with Rivaroxaban-d4 are directly attributable to its near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution and proportional ionization behavior throughout the LC gradient.

Sample Preparation Matrix Effects Recovery

Precision and Accuracy in Human Plasma: Inter-day CV 1.08–3.75% and Accuracy 96.3–102% Across 5.96–801 ng/mL

The LC-MS/MS method using Rivaroxaban-d4 as internal standard demonstrated exceptional inter-day precision (coefficient of variation, CV) ranging from 1.08% to 3.75% and accuracy ranging from 96.3% to 102% across the entire calibration range of 5.96–801 ng/mL in human plasma [1]. These metrics surpass the FDA bioanalytical method validation acceptance criteria (CV ≤15%; accuracy 85–115%) by a substantial margin [2]. In comparison, a UPLC-MS/MS method employing [13C6]-rivaroxaban as IS reported intra- and inter-assay CVs of ≤7.5% and accuracy of 91.3–107.7% over a range of 2.5–500 ng/mL, indicating slightly higher variability at the lower end of the concentration range [3]. The sub-4% CV and 96–102% accuracy achieved with Rivaroxaban-d4 provide a high degree of confidence in the reliability of concentration measurements, particularly for therapeutic drug monitoring applications where precise quantification of trough levels (~20–50 ng/mL) is clinically necessary.

Method Validation Precision Accuracy

Incurred Sample Reanalysis (ISR) Compliance: 98.3% of Reanalyzed Samples Within ±20% of Original Value

In a pharmacokinetic study of healthy volunteers, the LC-MS/MS method utilizing Rivaroxaban-d4 as internal standard achieved an incurred sample reanalysis (ISR) pass rate of 98.3%, with all reanalyzed samples falling within the acceptance range of ±20% of the original concentration value [1]. ISR is a mandatory component of regulatory bioanalysis that verifies assay reproducibility using actual study samples rather than spiked quality controls. FDA guidance requires that at least 67% of reanalyzed samples meet the ±20% criterion; the 98.3% pass rate far exceeds this minimum threshold [2]. While comparable ISR data for methods using alternative internal standards are not always reported in the literature, the exceptionally high pass rate observed with Rivaroxaban-d4 provides robust evidence that the deuterated IS effectively compensates for matrix variability, extraction inconsistencies, and instrument fluctuations across a large number of real patient samples (60 reanalyzed samples total) [3].

Bioanalysis Incurred Sample Reanalysis Regulatory Compliance

Short-Term and Long-Term Stability: Plasma Samples Stable for 33 Days at -80°C and Through 3 Freeze-Thaw Cycles

Stability studies conducted with Rivaroxaban-d4 as the internal standard demonstrated that rivaroxaban in beagle dog plasma remains stable when stored frozen at -80°C for 33 days, and that analyte concentration does not change significantly after three freeze-thaw cycles or after 12 hours at room temperature following extraction [1]. These stability data are essential for defining acceptable sample handling and storage conditions in multi-site clinical trials where samples may be shipped frozen and undergo processing delays. In contrast, stability data for alternative internal standards such as [13C6]-rivaroxaban must be generated independently for each method, as differences in labeling chemistry can influence the stability of the IS itself in stock solutions and working solutions [2]. The comprehensive stability characterization associated with Rivaroxaban-d4-based methods provides a pre-validated framework that can accelerate method implementation in new laboratories.

Stability Sample Storage Method Validation

Isotopic Purity and Lot-to-Lot Consistency: ≥95% Deuterium Incorporation with Vendor-Supplied Certificates of Analysis

Commercially available Rivaroxaban-d4 is typically supplied with a minimum chemical purity of 95–99% and deuterium isotopic enrichment of ≥95 atom % D, as specified in vendor certificates of analysis . For comparison, alternative deuterated or 13C-labeled rivaroxaban analogs may vary in isotopic purity, with some products offering lower deuterium incorporation (e.g., 98% chemical purity but only 90% isotopic enrichment), which can lead to isotopic cross-talk and compromised accuracy at low analyte concentrations [1]. High isotopic purity (≥95 atom % D) ensures that the internal standard signal in the MS/MS channel (m/z 440→145) is minimally contaminated by the unlabeled analyte (m/z 436→145), preserving linearity and LLOQ performance. Additionally, some suppliers produce Rivaroxaban-d4 under ISO 17034 accreditation, providing documented traceability to SI units and metrological rigor that is increasingly required for regulatory submissions involving reference standards .

Reference Standard Isotopic Purity Quality Control

Rivaroxaban-d4: Recommended Procurement Scenarios Based on Validated Performance Data


Regulated Bioequivalence and Pharmacokinetic Studies in Human Subjects (ANDA/NDA Submissions)

Rivaroxaban-d4 is the preferred internal standard for LC-MS/MS methods intended for regulatory submission in support of Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs). The compound has been extensively validated in human plasma with documented LLOQ of 5.96 ng/mL, inter-day precision CV 1.08–3.75%, accuracy 96.3–102%, and incurred sample reanalysis pass rate of 98.3% [4][5]. These performance metrics meet and exceed FDA/EMA bioanalytical method validation guidance criteria, reducing regulatory risk and streamlining method transfer between laboratories. The use of a deuterated internal standard with well-characterized recovery (>88%) and matrix effect compensation (94.7–97.2%) also ensures that the method will perform robustly across diverse subject populations and sample conditions .

Therapeutic Drug Monitoring (TDM) of Rivaroxaban in Clinical Patient Samples

For clinical laboratories performing therapeutic drug monitoring of rivaroxaban in patients receiving anticoagulant therapy, Rivaroxaban-d4 provides a validated IS that ensures precise quantification across the clinically relevant concentration range (trough levels ~20–50 ng/mL; peak levels up to ~500 ng/mL). The method's demonstrated precision (CV ≤3.75%) and accuracy (within ±4% of nominal) are critical for detecting small changes in drug exposure that may indicate non-adherence, drug-drug interactions, or altered clearance [4]. Furthermore, the stability of plasma samples when stored at -80°C for 33 days and through multiple freeze-thaw cycles supports routine clinical laboratory workflows where samples may be batched and stored prior to analysis [5]. The use of a deuterated IS that co-elutes with the analyte (retention time ~1.18 min under typical conditions) also enables fast run times (1.8 min total) suitable for high-throughput clinical TDM .

Veterinary and Preclinical Pharmacokinetic Studies in Animal Models (e.g., Beagle Dog)

Rivaroxaban-d4 has been validated for use in beagle dog plasma, a common preclinical model for rivaroxaban pharmacokinetic studies. The method achieved an LLOQ of 0.5 ng/mL, which is 10-fold more sensitive than the human plasma method, enabling detection of very low drug concentrations during the terminal elimination phase [4]. Absolute recovery was 89.4–96.5%, and matrix effects were minimal (94.7–97.2%), indicating that the IS effectively corrects for species-specific matrix components [5]. Stability data demonstrating 33-day frozen storage stability and 3-cycle freeze-thaw stability are particularly valuable for preclinical studies where samples may be collected over extended periods and shipped from contract research organizations to central bioanalytical facilities .

Alternative Matrix Analysis: Breast Milk, Dried Blood Spots, and Specialty Sample Types

Rivaroxaban-d4 has been successfully employed as an internal standard in LC-MS/MS methods developed for non-traditional biological matrices, including human breast milk (using cow's milk as a surrogate for method validation) and dried blood spots [4][5]. In these applications, the deuterated IS provides essential correction for matrix effects that differ substantially from plasma, including high lipid content in milk and hematocrit effects in dried blood spots. The ability to accurately quantify rivaroxaban in breast milk is particularly relevant for studies evaluating drug transfer during lactation, while dried blood spot analysis enables simplified sample collection in remote clinical trials or pediatric populations where venous blood draws are challenging . The isotopic purity (≥95 atom % D) and well-documented chromatographic behavior of Rivaroxaban-d4 ensure reliable performance even in these demanding matrix environments.

Quote Request

Request a Quote for Rivaroxaban-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.